molecular formula C20H16F2N4O2S B2514741 N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-80-5

N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2514741
CAS No.: 1251594-80-5
M. Wt: 414.43
InChI Key: OYPAOJGKTULCMZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and the fluorophenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its pharmacokinetic and pharmacodynamic properties would be evaluated in preclinical and clinical studies.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide include other triazolopyridine derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other triazolopyridine derivatives.

Biological Activity

N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that belongs to the class of triazolo[4,3-a]pyridines. This compound has gained attention due to its diverse biological activities, particularly its potential in medicinal chemistry as an antimalarial agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine ring and includes a sulfonamide functional group. The presence of fluorophenyl substituents enhances its chemical reactivity and solubility properties. The structural formula can be represented as follows:

C17H15F2N5O2S\text{C}_{17}\text{H}_{15}\text{F}_{2}\text{N}_{5}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various disease pathways. Research indicates that the compound exhibits significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of key enzymes critical to the parasite's lifecycle, leading to reduced viability and replication of the pathogen.

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits potent antimalarial activity with low inhibitory concentration values (IC50). For instance:

CompoundIC50 (μM)Target
This compound2.24Plasmodium falciparum
Related Compound 14.98Plasmodium falciparum

These results indicate that the compound could serve as a promising lead in antimalarial drug development.

Other Pharmacological Activities

Additionally, the compound has been evaluated for other pharmacological activities:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anti-inflammatory : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
  • Antifungal : Shows efficacy against certain fungal pathogens.

Case Studies

  • In Vitro Studies : A series of derivatives based on the triazolo-pyridine scaffold were synthesized and tested for their biological activity. The most active derivatives showed IC50 values in the low micromolar range against Plasmodium falciparum, confirming their potential as antimalarial agents .
  • Molecular Docking Studies : Computational studies have indicated that this compound interacts effectively with specific enzyme targets involved in malaria pathogenesis. These findings support further exploration into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-11-10-18(13-25(14)20)29(27,28)26(17-8-6-16(21)7-9-17)12-15-4-2-3-5-19(15)22/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPAOJGKTULCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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